

GSK1838705A Off-Target Effects: A Technical Resource

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Compound of Interest

Compound Name: GSK1838705A

Cat. No.: B1684688

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This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of **GSK1838705A**.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of **GSK1838705A**?

GSK1838705A is a potent, ATP-competitive, and reversible inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).^{[1][2]} It also demonstrates high potency against Anaplastic Lymphoma Kinase (ALK).^{[1][3]}

Q2: Have off-target kinase screening studies been performed for **GSK1838705A**?

Yes, expanded kinase selectivity profiling has been conducted. In a panel of 224 unique protein kinases, **GSK1838705A** was found to inhibit seven additional kinases by more than 50% at a concentration of 0.3 $\mu\text{mol/L}$. However, the specific identities of these seven kinases are detailed in supplementary data of the primary publication, which is not publicly accessible. Beyond these, **GSK1838705A** showed weak or no inhibition against 45 other serine/threonine and tyrosine kinases, with IC_{50} values greater than 1 $\mu\text{mol/L}$.

Q3: What are the known cellular consequences of treatment with **GSK1838705A**?

Treatment with **GSK1838705A** has been shown to:

- Inhibit the proliferation of a wide range of cancer cell lines.[4]
- Induce cell cycle arrest, predominantly in the G1 phase.[4]
- Promote apoptosis in sensitive cell lines.
- Inhibit ligand-induced phosphorylation of IGF-1R and IR, which in turn blocks downstream signaling through pathways involving AKT, IRS-1, and ERK.[4]
- Suppress the migration of cancer cells.

Q4: Does **GSK1838705A** affect glucose metabolism?

Yes, due to its potent inhibition of the Insulin Receptor (IR), **GSK1838705A** can impact glucose homeostasis. In vivo studies have shown that administration of **GSK1838705A** can lead to a transient increase in blood glucose levels. While these effects have been described as minimal at efficacious doses, it is a critical parameter to monitor in preclinical and clinical studies.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability or Proliferation Results

- Question: My non-target cells are showing decreased viability after treatment with **GSK1838705A**. Is this expected?
- Answer: This could be due to off-target effects or inherent sensitivity to the inhibition of the primary targets.
 - Check for ALK expression: The cell line might express ALK, making it sensitive to **GSK1838705A**.
 - Evaluate IGF-1R/IR signaling dependency: Even non-cancerous cells can rely on IGF-1R/IR signaling for proliferation and survival. Assess the basal activity of this pathway in your cell line.
 - Titrate the concentration: Use the lowest effective concentration of **GSK1838705A** to minimize off-target effects. The EC50 for proliferation inhibition can range from approximately 20 nmol/L to over 8 µmol/L depending on the cell line.[4]

Issue 2: Inconsistent Western Blot Results for Downstream Signaling

- Question: I am not seeing the expected decrease in p-AKT or p-ERK levels after **GSK1838705A** treatment. What could be the issue?
- Answer: Several factors could contribute to this observation.
 - Ligand Stimulation: Ensure you are stimulating the cells with IGF-1 or insulin after the pre-incubation with **GSK1838705A** to activate the pathway. The inhibitory effect is best observed against ligand-induced phosphorylation.[\[4\]](#)
 - Treatment Duration and Concentration: Optimize the pre-incubation time and concentration of **GSK1838705A**. A typical starting point is a 4-hour pre-incubation.[\[4\]](#)
 - Cellular Context: The signaling network in your specific cell line might have redundant pathways that maintain AKT or ERK activation.
 - Antibody Quality: Verify the specificity and efficacy of your phospho-specific antibodies.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibition Profile of **GSK1838705A**

| Target | Assay Type | IC50 (nM) | appKi (nM) |
|--------|---------------|-----------|------------|
| IGF-1R | HTRF | 2.0 | 0.7 |
| IR | HTRF | 1.6 | 1.1 |
| ALK | Not Specified | 0.5 | 0.35 |

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)

Table 2: Cellular Activity of **GSK1838705A**

| Parameter | Cell Line | IC50 / EC50 (nM) |
|------------------------|-------------------------|------------------|
| IGF-1R Phosphorylation | Cellular Assay | 85 |
| IR Phosphorylation | Cellular Assay | 79 |
| Cell Proliferation | L-82 (ALCL) | 24 |
| Cell Proliferation | SUP-M2 (ALCL) | 28 |
| Cell Proliferation | SK-ES (Ewing's Sarcoma) | 141 |
| Cell Proliferation | MCF-7 (Breast Cancer) | 203 |

Data compiled from multiple sources.

Key Experimental Protocols

1. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is used to determine the IC50 of **GSK1838705A** against its target kinases.

- Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A europium cryptate-labeled antibody detects the phosphorylated substrate, and when a second antibody labeled with a fluorescent acceptor is brought into proximity, it generates a FRET signal.
- Procedure:
 - Dispense the kinase and a biotinylated substrate peptide into a low-volume 384-well plate.
 - Add serial dilutions of **GSK1838705A**.
 - Initiate the kinase reaction by adding ATP.
 - Incubate at room temperature.
 - Stop the reaction and detect the phosphorylated product by adding a detection mix containing a europium cryptate-labeled anti-phospho-antibody and a streptavidin-XL665 acceptor.

- Incubate to allow for antibody binding.
- Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.
- Calculate the HTRF ratio and plot against the inhibitor concentration to determine the IC₅₀.

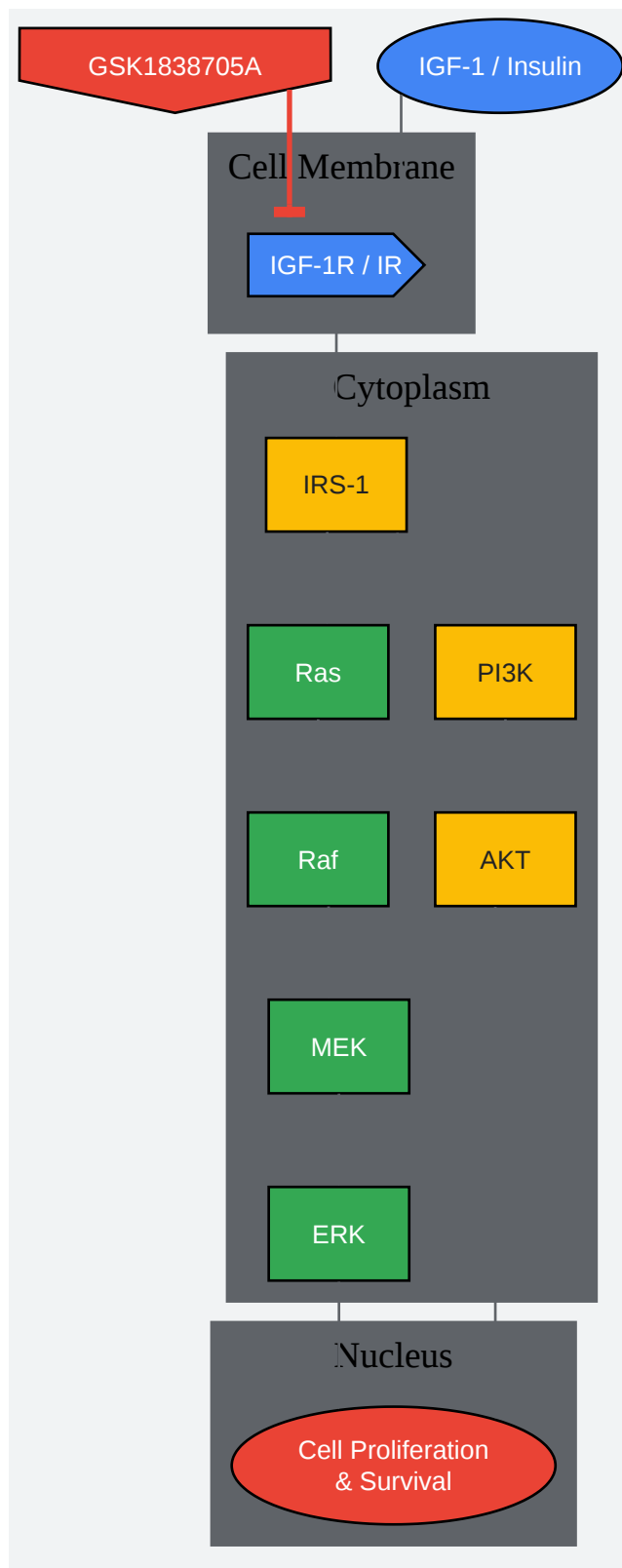
2. Western Blot for Phosphorylation Status

This protocol is used to assess the effect of **GSK1838705A** on the phosphorylation of downstream signaling proteins.

- Procedure:
 - Plate cells and allow them to adhere.
 - Serum-starve the cells to reduce basal signaling.
 - Pre-incubate the cells with desired concentrations of **GSK1838705A** or DMSO vehicle for 4 hours.
 - Stimulate the cells with a ligand (e.g., 30 ng/mL IGF-1 or 3 µg/mL insulin) for 15 minutes.
[\[4\]](#)
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA assay.
 - Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% BSA in TBST.
 - Incubate with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK).
 - Incubate with HRP-conjugated secondary antibodies.

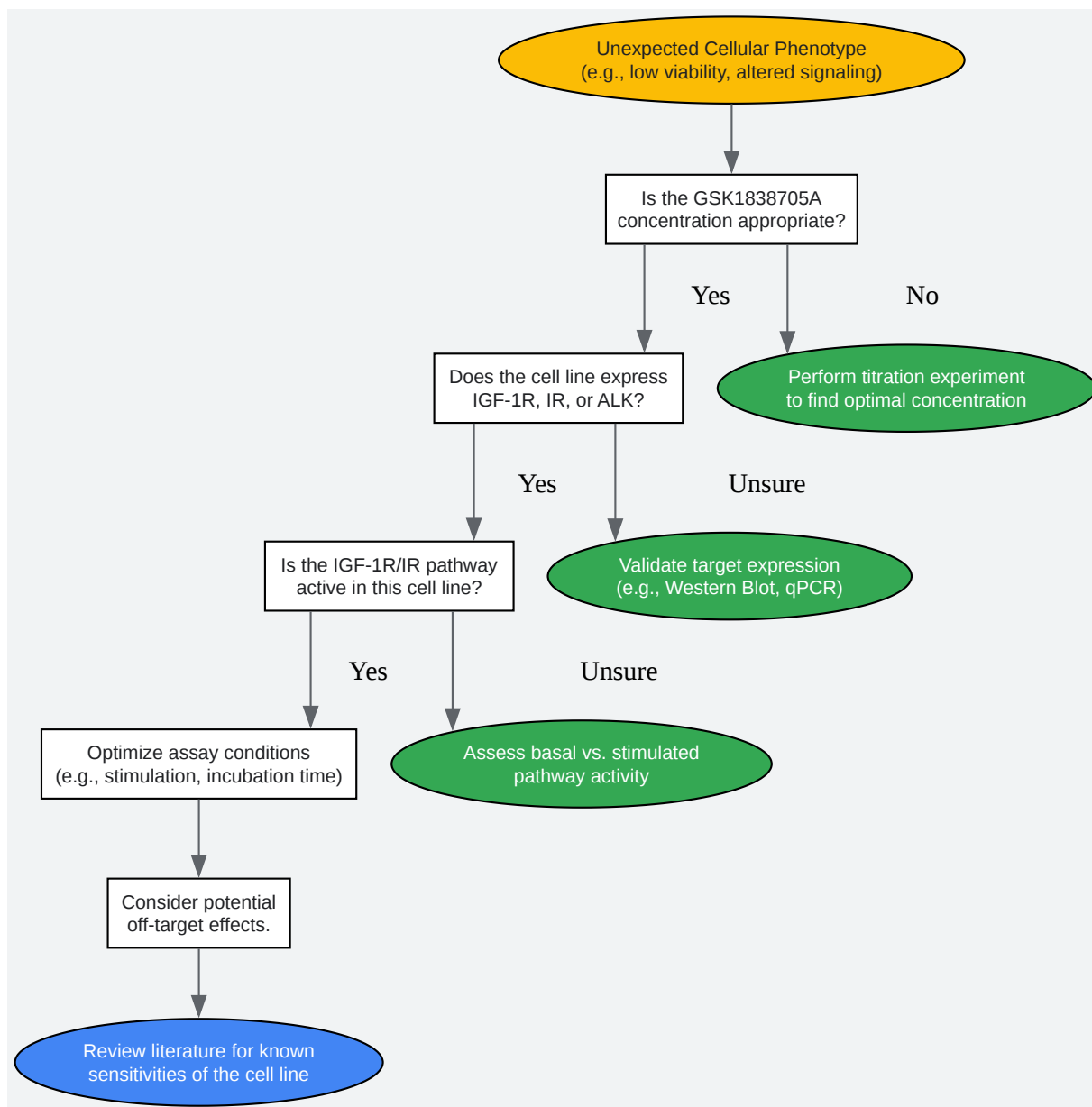
- Detect signals using an enhanced chemiluminescence (ECL) substrate.

Visualizations



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Caption: Inhibition of IGF-1R/IR signaling by **GSK1838705A**.

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Caption: Troubleshooting workflow for unexpected experimental outcomes.

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